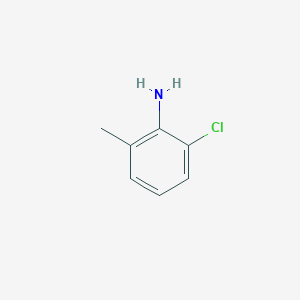

2-Chloro-6-methylaniline

Numéro de catalogue B140736

:

87-63-8

Poids moléculaire: 141.60 g/mol

Clé InChI: WFNLHDJJZSJARK-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08101637B2

Procedure details

A solution of 2-chloro-6-methyl-phenylamine (500 mg, 3.53 mmol) m H2SO4 (1.37 mL) was diluted by adding over 15 min 2 mL of water in order to maintain a temperature below 90° C. Then the reaction mixture was cooled to 5-10° C. and a solution of sodium nitrite (246 mg, 3.57 mmol) in water (1 mL) was added over 2 hours. The resulting diazonium solution was then added to a solution of sodium acetate (5.21 g, 63.6 mmol) in water (20 mL) at a temperature maintained between 65 to 75° C. The resulting precipitate with filtered and treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100. The aqueous phase was separated while hot from the small amount of black tarry by-products, cooled to 50-6° C. and acidified with HCl (37%, 12.5 mL). The reaction mixture was cooled down to room temperature, the resulting precipitate was filtered, was washed thrice with cold water and was dried under vacuum to yield 7-chloro-1H-indazole (220 mg, 1.44 mmol, 41%) as a white solid.

[Compound]

Name

diazonium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH2:9].OS(O)(=O)=O.[N:15]([O-])=O.[Na+].C([O-])(=O)C.[Na+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[NH:9][N:15]=[CH:8]2 |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

500 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(=CC=C1)C)N

|

|

Name

|

|

|

Quantity

|

1.37 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

246 mg

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

diazonium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5.21 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

7.5 (± 2.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a temperature below 90° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained between 65 to 75° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting precipitate with filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with a solution of NaOH (6.00 g) in water (100 mL) at 95-100

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase was separated while hot from the small amount of black tarry by-products

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 50-6° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled down to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the resulting precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed thrice with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was dried under vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC=C2C=NNC12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 1.44 mmol | |

| AMOUNT: MASS | 220 mg | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |